4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a tert-butyl-substituted benzamide core linked to a 6-methoxyindole ethylamine moiety. Its molecular formula is C₂₁H₂₄N₂O₂, with a molecular weight of 336.43 g/mol (CAS No. 497061-15-1) . The compound is typically synthesized via amide coupling reactions, as evidenced by protocols involving activated carboxylic acids (e.g., HBTU/DIPEA-mediated coupling) .
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)17-7-5-15(6-8-17)21(25)23-12-11-16-14-24-20-13-18(26-4)9-10-19(16)20/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25) |
InChI Key |
PHICKUIRGFKRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tert-butyl group and the methoxy group are introduced through subsequent reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methoxy group. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide and analogous benzamide derivatives:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity: The 6-methoxyindole group in the target compound distinguishes it from Rip-B and Rip-D, which feature 3,4-dimethoxyphenyl or salicylamide moieties. This substitution may enhance selectivity for indole-binding targets (e.g., serotonin receptors or melatonin pathways) .
Synthetic Efficiency: The target compound’s synthesis (amide coupling) aligns with methods for SI112 but contrasts with 3gg, which employs nickel-catalyzed reductive aminocarbonylation (44% yield) . Lower yields in 3gg highlight challenges in coupling halogenated aromatics.
Biological Activity :
- N-[2-(1H-indol-3-yl)ethyl]benzamide demonstrates antiparasitic activity by disrupting Plasmodium falciparum synchronization , suggesting the indole-ethylamine scaffold is critical. The target compound’s 6-methoxy group may further optimize this activity.
- SI112 , with a pyrazole linker, shows kinase inhibition , indicating that the tert-butyl benzamide motif is versatile across therapeutic targets.
Research Findings and Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : The tert-butyl group increases logP values, correlating with enhanced cellular uptake. This is absent in Rip-B/Rip-D, which may explain their lack of reported in vivo efficacy .
- Methoxy Positioning : The 6-methoxy group on the indole ring (vs. 5-methoxy in other analogs) may reduce metabolic oxidation, improving pharmacokinetic stability .
Biological Activity
4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
- Molecular Formula : C20H26N2O2
- Molecular Weight : 326.43 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Studies have shown that compounds with similar indole structures often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the indole moiety in this compound suggests potential efficacy against various cancer types .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, particularly in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in chronic inflammation .
- Antioxidant Properties : Compounds containing methoxy groups are often associated with antioxidant activity, which helps in reducing oxidative stress and protecting cellular components from damage .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide:
Case Study 1: Anticancer Efficacy
A study investigated the effects of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide on various cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory diseases, the compound was tested for its ability to inhibit cytokine production. Results showed that at a concentration of 10 µg/mL, it effectively reduced TNF-α levels by approximately 72%, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
